molecular formula C13H16ClNO2 B7557139 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557139
M. Wt: 253.72 g/mol
InChI Key: NQJVNLPUTNKNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid (CCMA) is a synthetic compound that has been studied for its potential use in medical research. This compound is a derivative of the amino acid glycine and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid enhances the activity of glycine receptors by binding to a specific site on the receptor. This binding increases the opening of the chloride ion channel, leading to an increase in inhibitory neurotransmission. The exact mechanism of action of 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid is still under investigation, but it is believed to involve allosteric modulation of the receptor.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has been found to have several interesting biochemical and physiological effects. In addition to enhancing the activity of glycine receptors, 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has been found to increase the release of dopamine in the brain. This effect may be related to its potential use in the treatment of Parkinson's disease. 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been shown to be relatively safe and well-tolerated in animal studies. However, there are also limitations to its use. 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has a short half-life, which may limit its effectiveness in vivo. It is also not yet clear whether 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has any long-term side effects.

Future Directions

There are several future directions for research on 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of more potent and selective modulators of glycine receptors. Another area of interest is the investigation of the long-term effects of 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid on glycine receptor function and overall neurological health. Additionally, 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid may have potential applications in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the potential of 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid as a therapeutic agent.
Conclusion:
In conclusion, 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid is a synthetic compound that has been studied for its potential use as a modulator of the glycine receptor. Its mechanism of action involves allosteric modulation of the receptor, leading to an increase in inhibitory neurotransmission. 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has several interesting biochemical and physiological effects, including its potential use in the treatment of Parkinson's disease and inflammatory disorders. While 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has several advantages for use in lab experiments, there are also limitations to its use. Future research on 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid may lead to the development of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the glycine carboxyl group, followed by the nucleophilic substitution of the chloro group with cyclopropylmethylamine. The final deprotection step yields 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid in high purity.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has been studied for its potential use as a modulator of the glycine receptor. Glycine receptors are involved in the regulation of inhibitory neurotransmission in the central nervous system, and their dysfunction has been linked to various neurological disorders. 2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid has been found to enhance the activity of glycine receptors, making it a potential therapeutic agent for the treatment of these disorders.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)8-15(9-13(16)17)7-10-5-6-10/h1-4,10H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJVNLPUTNKNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid

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